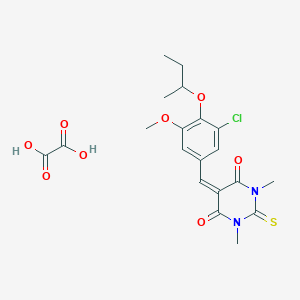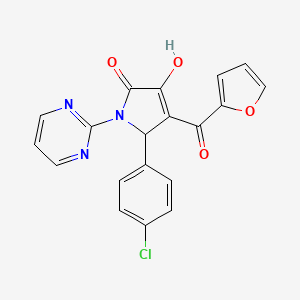
1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-iodophenoxy)-2-propanol
Descripción general
Descripción
1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-iodophenoxy)-2-propanol, also known as BIPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BIPI is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 422.16 g/mol and a melting point of 158-162°C.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-iodophenoxy)-2-propanol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In fungi, this compound has been shown to inhibit the activity of chitin synthase, which is involved in cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In fungi, this compound has been shown to inhibit cell wall synthesis, leading to the inhibition of fungal growth. In animal studies, this compound has been shown to have low toxicity and is well tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-iodophenoxy)-2-propanol in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easier to handle and use in experiments. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-iodophenoxy)-2-propanol. One direction is to further investigate its potential as an anticancer agent and radioprotective agent. Another direction is to study its potential as a fungicide and corrosion inhibitor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types. The optimization of the synthesis method of this compound to increase its yield and purity is also an area for future research.
Aplicaciones Científicas De Investigación
1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-iodophenoxy)-2-propanol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a radioprotective agent to reduce the damage caused by radiation therapy. In agriculture, this compound has been shown to have antifungal properties and can be used as a fungicide to protect crops. In material science, this compound has been studied for its potential use as a corrosion inhibitor to protect metal surfaces.
Propiedades
IUPAC Name |
1-(benzotriazol-1-yl)-3-(4-iodophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O2/c16-11-5-7-13(8-6-11)21-10-12(20)9-19-15-4-2-1-3-14(15)17-18-19/h1-8,12,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSXVULRMCYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(COC3=CC=C(C=C3)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B3986139.png)

![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate](/img/structure/B3986159.png)

![8-methyl-4-[2-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3986175.png)

![2-methylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986183.png)
![2-{4-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986189.png)
![2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3986196.png)
![N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B3986219.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3986223.png)


![N-[(3-isopropylisoxazol-5-yl)methyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B3986250.png)